2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Description
“2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C11H9N3O . It is also known as "3-Cyano-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one" .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, including “this compound”, has been investigated using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst . The process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C11H9N3O . The molecular weight of the compound is 199.21 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, the electrochemical reduction of a similar compound, 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, was investigated by polarography and controlled potential electrolysis in aqueous buffered solutions at different pH values .Physical And Chemical Properties Analysis
The compound has a melting point of 219-221°C and a predicted boiling point of 325.7±45.0°C . The predicted density of the compound is 1.24±0.1 g/cm3 . The predicted pKa value of the compound is 0.94±0.70 .properties
IUPAC Name |
2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-4-14-10(5-7)13-8(2)9(6-12)11(14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQRUVMELMHDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494553 | |
Record name | 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64500-91-0 | |
Record name | 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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